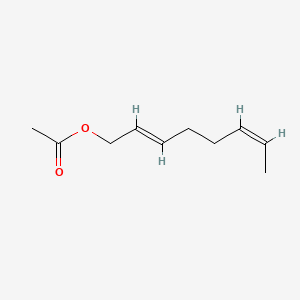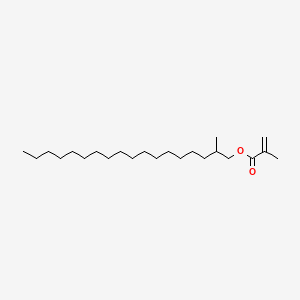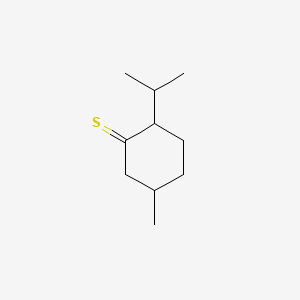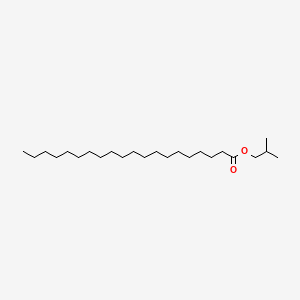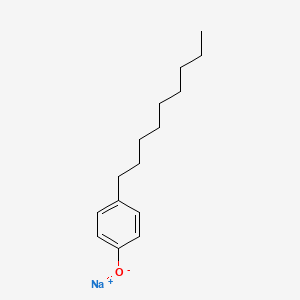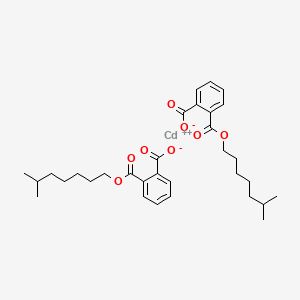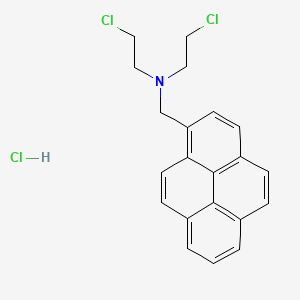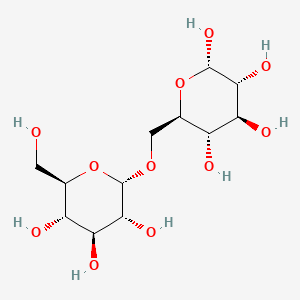
alpha-Isomaltose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Alpha-Isomaltose can be synthesized from starch using a combination of enzymes. One efficient method involves the use of 1,4-alpha-glucan 6-alpha-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 . The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can further increase the efficiency of production, with yields exceeding 70% . Industrial production methods often involve the enzymatic conversion of maltose using alpha-glucosidase from Aspergillus niger, which has strong alpha-1,6-glucosidic transfer activity .
Chemical Reactions Analysis
Alpha-Isomaltose undergoes various chemical reactions, including hydrolysis and transglucosylation. The hydrolysis of this compound is catalyzed by enzymes such as isomaltase, which breaks the alpha-1,6-glycosidic bond to produce glucose . Common reagents used in these reactions include water and specific enzymes like isomaltase and alpha-glucosidase . The major products formed from these reactions are glucose and other oligosaccharides with alpha-1,6-linkages .
Scientific Research Applications
Alpha-Isomaltose has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme activities, particularly those involving alpha-glucosidases . In biology, this compound is used to study carbohydrate metabolism and the regulation of amylase synthesis in organisms like Aspergillus nidulans . Additionally, this compound is used in the food industry for its moisturizing properties and anticariogenic activity .
Mechanism of Action
The mechanism of action of alpha-Isomaltose involves its hydrolysis by enzymes such as isomaltase and alpha-glucosidase. These enzymes catalyze the cleavage of the alpha-1,6-glycosidic bond, resulting in the production of glucose . The molecular targets involved in this process are the glycosidic bonds within the this compound molecule, and the pathways include the enzymatic hydrolysis and subsequent glucose metabolism .
Comparison with Similar Compounds
Alpha-Isomaltose is similar to other disaccharides like maltose and isomaltulose. Maltose consists of two glucose molecules linked by an alpha-1,4-glycosidic bond, whereas this compound has an alpha-1,6-glycosidic bond . Isomaltulose, on the other hand, is a disaccharide with an alpha-1,6-glycosidic bond between glucose and fructose . The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct properties such as its role in inducing amylase synthesis and its anticariogenic activity .
Properties
CAS No. |
35867-21-1 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-NCFXGAEVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
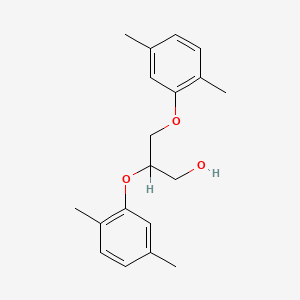
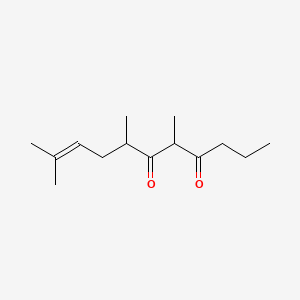
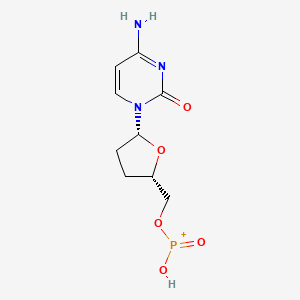
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
